

# FT-IR spectral data of 2-Bromo-N-phenylbenzamide

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Compound of Interest

Compound Name: 2-Bromo-N-phenylbenzamide

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A comparative analysis of the Fourier-Transform Infrared (FT-IR) spectral data of **2-Bromo-N-phenylbenzamide** and its analogues, N-phenylbenzamide and 2-Bromobenzamide, provides valuable insights into the vibrational characteristics of their functional groups. This guide presents a summary of their key spectral features, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis.

### **Comparative FT-IR Spectral Data**

The FT-IR spectra of these compounds are characterized by absorption bands corresponding to the vibrations of their principal functional groups, including the N-H and C=O groups of the amide linkage, as well as the C-Br and aromatic C-H and C=C bonds. The table below summarizes the expected and observed vibrational frequencies for **2-Bromo-N-phenylbenzamide** and its comparators.



Functional Group	Vibration Mode	2-Bromo-N- phenylbenzam ide (Expected)	N- phenylbenzam ide (Benzanilide)	2- Bromobenzam ide
Amide N-H	Stretching	~3300-3500 cm <sup>-1</sup>	~3300-3500 cm <sup>-1</sup>	~3100-3500 cm <sup>-1</sup> (doublet)
Aromatic C-H	Stretching	~3000-3100 cm <sup>-1</sup>	~3000-3100 cm <sup>-1</sup>	~3000-3100 cm <sup>-1</sup>
Amide C=O (Amide I)	Stretching	~1630-1680 cm <sup>-1</sup>	~1650 cm <sup>-1</sup> [1]	~1630-1680 cm <sup>-1</sup>
N-H Bend (Amide II)	Bending	~1515-1570 cm <sup>-1</sup>	~1500-1600 cm <sup>-1</sup>	~1600-1650 cm <sup>-1</sup>
Aromatic C=C	Stretching	~1400-1600 cm <sup>-1</sup>	~1400-1600 cm <sup>-1</sup>	~1400-1600 cm <sup>-1</sup>
C-N	Stretching	~1200-1400 cm <sup>-1</sup>	~1313 cm <sup>-1</sup> [2]	~1200-1400 cm <sup>-1</sup>
C-Br	Stretching	~500-600 cm <sup>-1</sup>	-	~500-600 cm <sup>-1</sup>
Aromatic C-H Bend	Out-of-plane Bending	~690-900 cm <sup>-1</sup>	~690-900 cm <sup>-1</sup>	~690-900 cm <sup>-1</sup>

#### Analysis of Spectral Data:

- N-H Stretching: For **2-Bromo-N-phenylbenzamide**, a secondary amide, a single N-H stretching band is expected in the region of 3300-3500 cm<sup>-1</sup>. This contrasts with 2-Bromobenzamide, a primary amide, which would exhibit two distinct N-H stretching bands in a similar region.
- Amide I (C=O Stretching): The carbonyl stretching vibration is a strong and prominent peak for all amides, typically appearing in the 1630-1680 cm<sup>-1</sup> range. The exact position can be influenced by hydrogen bonding and electronic effects of substituents.



- Amide II (N-H Bending): This band, resulting from a combination of N-H bending and C-N stretching, is characteristic of secondary amides and is expected to be observed for 2-Bromo-N-phenylbenzamide and N-phenylbenzamide.
- C-Br Stretching: The presence of a carbon-bromine bond in **2-Bromo-N-phenylbenzamide** and 2-Bromobenzamide will give rise to a characteristic absorption in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm<sup>-1</sup>. This peak will be absent in the spectrum of N-phenylbenzamide.
- Aromatic Vibrations: All three compounds will display characteristic absorptions for the aromatic rings, including C-H stretching just above 3000 cm<sup>-1</sup> and C=C stretching bands in the 1400-1600 cm<sup>-1</sup> region. Out-of-plane C-H bending vibrations in the 690-900 cm<sup>-1</sup> range can provide information about the substitution pattern on the benzene rings.

# Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

The following protocol outlines the standard procedure for acquiring FT-IR spectra of solid organic compounds using the potassium bromide (KBr) pellet technique.[3][4][5][6][7]

Materials and Equipment:

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet die
- Infrared-grade Potassium Bromide (KBr), dried
- Spatula
- Analytical balance
- Sample (2-Bromo-N-phenylbenzamide or analogue)

Procedure:



#### Sample Preparation:

- Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry to prevent contamination.
- Weigh approximately 1-2 mg of the solid sample and transfer it to the mortar.[5]
- Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar. The typical sample to KBr ratio is about 1:100.[3][5]
- Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[6]

#### Pellet Formation:

- Transfer a small amount of the powdered mixture into the pellet die.
- Assemble the die and place it in the hydraulic press.
- Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[3][7]
- Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

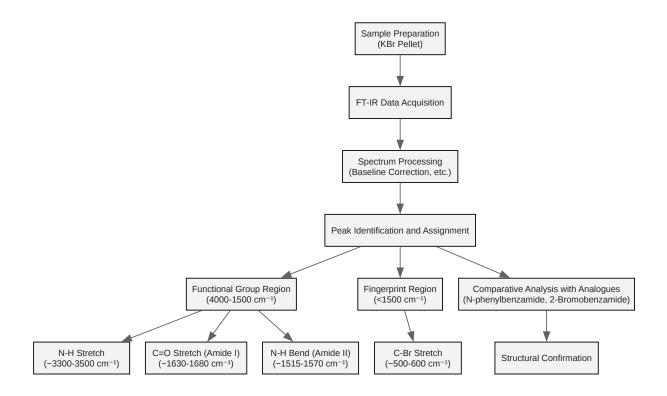
#### Spectral Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record a background spectrum using a blank KBr pellet or an empty sample compartment.
- Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).
- Process the spectrum as needed (e.g., baseline correction, peak picking).

## **Workflow for FT-IR Spectral Analysis**



The following diagram illustrates the logical workflow for the analysis of the FT-IR spectrum of **2-Bromo-N-phenylbenzamide**.



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Caption: Workflow for FT-IR analysis of **2-Bromo-N-phenylbenzamide**.

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